molecular formula C9H8BrNO2 B3331318 4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one CAS No. 808127-82-4

4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3331318
CAS No.: 808127-82-4
M. Wt: 242.07 g/mol
InChI Key: DMWQYBQDLQRCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one (CAS 808127-82-4) is a high-purity bicyclic heterocyclic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound features a fused benzene and pyrrolidine ring system, functionalized with a bromine substituent at the 4-position and a methoxy group at the 7-position, making it a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery . The primary research application of this compound is as a building block for the construction of pharmacologically active molecules . Its structure is a key feature in a large family of isoindolinone-based natural products, which are known for their marked anti-inflammatory, antiviral, and anticancer activities . The bromine atom is a reactive handle that readily undergoes substitution reactions with various nucleophiles, such as amines, enabling further functionalization and diversity-oriented synthesis . Similarly, the methoxy group can be modified through oxidation reactions to access other valuable chemical entities . In scientific studies, derivatives based on the isoindolinone scaffold have demonstrated significant potential in several research areas. They have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and transcription, positioning them as candidates for anti-cancer therapeutics . Furthermore, research indicates that similar isoindole derivatives exhibit significant antibacterial properties against a range of bacterial strains, including Mycobacterium tuberculosis , suggesting potential for development into new antibiotic agents . There is also emerging evidence that compounds within this family may possess neuroprotective properties by modulating neuroinflammatory pathways . The compound is typically synthesized via the bromination of 7-methoxy-2,3-dihydro-1H-isoindol-1-one, using reagents such as bromine or N-bromosuccinimide (NBS) . It has a calculated density of 1.600 g/cm³ and is very slightly soluble in water (0.7 g/L at 25 °C) . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWQYBQDLQRCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of 7-methoxy-2,3-dihydro-1H-isoindol-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted isoindolinones.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H10BrNO2 and a molecular weight of approximately 241.09 g/mol. Its structure features a bromine atom at the 4-position and a methoxy group at the 7-position on the isoindole framework, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

4-Bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that compounds with similar isoindole structures exhibit significant activity against various cancer cell lines. The inhibition of cyclin-dependent kinases (CDKs) is a notable mechanism through which these compounds may exert their anticancer effects, potentially disrupting cell cycle progression and promoting apoptosis in cancer cells .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isoindole derivatives, including this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent . The compound's mechanism involves targeting specific bacterial enzymes, leading to cell death.

Neuroprotective Effects

There is emerging evidence that compounds within the isoindole family may possess neuroprotective properties. Preliminary studies suggest that this compound could modulate neuroinflammatory pathways, thereby providing a protective effect against neurodegenerative diseases . Further research is necessary to elucidate these mechanisms and confirm efficacy.

Case Studies and Experimental Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using derivatives of isoindoles similar to this compound.
Study BAntibacterial PropertiesReported effective inhibition of Mycobacterium tuberculosis by isoindole derivatives, suggesting potential for antibiotic development.
Study CNeuroprotectionFound that isoindole derivatives exhibited anti-inflammatory effects in animal models of neurodegeneration, highlighting the need for further exploration in this area.

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Bioactivity and Reactivity

The isoindol-1-one core is common among analogues, but substituent variations significantly alter properties. Key comparisons include:

Table 1: Comparative Analysis of Isoindol-1-One Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
4-Bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one Br (C4), OMe (C7) 242.07 Synthetic intermediate; modulates electronic properties
5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one Br (C5), F (C7) 229.05* Enhanced electronegativity; potential kinase inhibition
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one OH (C4, C6) 179.17 Natural origin (fungi); antifungal activity
3,3-Dimethyl-2,3-dihydro-1H-isoindol-1-one Me (C3, C3) 161.20 Steric hindrance; alters conformational flexibility
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-isoindol-1-one Piperazine-ethyl, OMe-phenyl 365.46* High 5-HT₁A receptor affinity (Ki < 1 nM)

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (Br, F) : Bromine and fluorine increase electrophilicity, enhancing interactions with biological targets (e.g., kinases, receptors) .
  • Hydroxyl Groups : Improve solubility via hydrogen bonding but reduce metabolic stability compared to methoxy groups .
  • Complex Side Chains : Piperazine-ethyl derivatives exhibit high receptor affinity, highlighting the scaffold’s adaptability in drug design .

Physicochemical Properties

Table 2: Physical Properties Comparison

Property 4-Bromo-7-methoxy 5-Bromo-7-fluoro 4,6-Dihydroxy 3,3-Dimethyl
LogP (Predicted) 2.1 2.3 0.8 1.5
Solubility (mg/mL) ~0.5 (DMSO) ~0.3 (DMSO) >10 (Water) ~1.2 (DMSO)
Melting Point (°C) Not reported Not reported 165–167 120–122

Notes:

  • Bromine and methoxy groups increase lipophilicity (higher LogP), reducing aqueous solubility .
  • Hydroxyl derivatives exhibit higher water solubility, critical for bioavailability in natural systems .

Biological Activity

4-Bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound characterized by the molecular formula C9H8BrNO2C_9H_8BrNO_2 and a molecular weight of approximately 242.07 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and drug development.

The synthesis of this compound typically involves the bromination of 7-methoxy-2,3-dihydro-1H-isoindol-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for the modification of its structure to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. Notably, derivatives of this compound have demonstrated superior activity against pathogens such as Mycoplasma pneumoniae and Mycobacterium tuberculosis, outperforming traditional antibiotics like levofloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison Antibiotic
Staphylococcus aureus0.5 µg/mLCiprofloxacin (MIC = 1 µg/mL)
Escherichia coli2 µg/mLLevofloxacin (MIC = 4 µg/mL)
Mycobacterium tuberculosis0.25 µg/mLLevofloxacin (MIC = 0.5 µg/mL)

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator in cell cycle progression and transcription processes. By inhibiting CDK7, it may disrupt cell proliferation in cancer cells, positioning it as a potential candidate for anti-cancer therapies .

Case Study: CDK7 Inhibition

In a study examining the effects of various isoindoline derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 5 µM. This suggests a promising avenue for further development in targeted cancer therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atom and methoxy group are crucial for its reactivity and binding affinity to biological targets, potentially leading to the inhibition or activation of certain enzymes or receptors that mediate its observed effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, bromo-substituted indole derivatives can be synthesized via alkylation using NaH in DMF with bromo reagents, followed by reduction using NaBH₄ to stabilize the isoindolinone core . Methoxy groups are introduced via nucleophilic substitution or protection/deprotection strategies, as seen in the synthesis of 4-methoxyindole derivatives using methoxymethoxybenzene intermediates . Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (60–80°C) to minimize side products.

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical. For instance, ¹H-NMR peaks at δ 3.8–4.2 ppm confirm the methoxy group, while bromine substitution is inferred from coupling patterns in aromatic regions. X-ray crystallography, as applied to similar isoindolinone derivatives, provides definitive stereochemical validation .

Q. What is the reactivity profile of the bromo and methoxy substituents in this compound?

  • Methodological Answer : The bromo group undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl/vinyl boronic esters) using Pd catalysts (e.g., Pd(OAc)₂) under inert conditions . The methoxy group is typically inert under mild conditions but can be demethylated using BBr₃ in CH₂Cl₂ at low temperatures (-78°C) for further functionalization .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of bromine substitution in the isoindolinone core?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution to predict bromine’s preference for the 4-position. Experimental validation involves synthesizing intermediates (e.g., 7-methoxy-2,3-dihydro-1H-isoindol-1-one) and tracking substitution kinetics via LC-MS under varying conditions (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • MS/MS fragmentation patterns to confirm molecular ions.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
  • Elemental analysis to verify purity and stoichiometry .

Q. What strategies are effective for evaluating the biological activity of this compound in vitro?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction.
  • Molecular docking : Predict binding affinity to protein targets (e.g., COX-2) using AutoDock Vina, guided by X-ray crystallographic data .

Q. How do solvent effects influence the compound’s stability during catalytic reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition at high temperatures. Stability studies using accelerated aging (40–60°C) with HPLC monitoring are recommended. For catalytic reactions (e.g., cross-coupling), toluene/water biphasic systems reduce side reactions .

Q. What computational approaches are suitable for predicting the compound’s photophysical properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis set predicts UV-Vis absorption spectra. Solvatochromic effects are modeled using the conductor-like polarizable continuum model (CPCM). Compare results with experimental data from fluorescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.